[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol
Description
“[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol” is a compound that contains a pyridine and an oxadiazole ring . Pyridine-based ring systems are one of the most extensively used heterocycles in the field of drug design, primarily due to their profound effect on pharmacological activity . Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . A series of substituted pyridinyl 1, 3, 4 oxadiazole derivatives were synthesized from Schiff bases of nicotinic acid derivatives through chlorination followed by reaction with hydrazine hydrate and with the use of various aldehydes .Molecular Structure Analysis
Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole and 1,3,4-oxadiazole . Amongst the isomers, the greatest interest is involved with 1,3,4-oxadiazoles .Chemical Reactions Analysis
A photochemical method for the functionalization of pyridines with radicals derived from allylic C–H bonds has been reported . Overall, two substrates undergo C–H functionalization to form a new C (sp 2 )–C (sp 3) bond .Future Directions
The interest in a 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . It is anticipated that myriad new pharmaceuticals containing the two heterocycles will be available in the forthcoming decade . This suggests that “[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol” and similar compounds could have potential applications in drug discovery and development.
properties
IUPAC Name |
(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c12-5-7-10-8(11-13-7)6-1-3-9-4-2-6/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINMZWYBMIZQEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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